docetaxel -

docetaxel

Catalog Number: EVT-1554694
CAS Number:
Molecular Formula: C43H53NO14
Molecular Weight: 807.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSM-4270 is a taxane diterpenoid.
Source and Classification

Docetaxel is synthesized from 10-deacetylbaccatin III, which is extracted from the needles of the Taxus baccata tree. It falls under the category of antineoplastic agents and specifically belongs to the taxane class of chemotherapy drugs. The compound's mechanism involves stabilizing microtubules and preventing their depolymerization, thereby disrupting normal mitotic spindle function during cell division.

Synthesis Analysis

The synthesis of docetaxel involves several key steps:

  1. Starting Material: The synthesis begins with 10-deacetylbaccatin III.
  2. Esterification: The first step involves esterifying C7, C10 di-CBZ 10-deacetyl baccatin III with N-CBZ C2'-protected 3-phenyl isoserine.
  3. Hydrogenation: The reaction mixture undergoes hydrogenation in the presence of Pearlman's catalyst to remove protecting groups.
  4. Purification: The crude product is purified using column chromatography or recrystallization techniques to yield pure docetaxel .

The detailed method includes dissolving intermediates in solvents like tetrahydrofuran and ethyl acetate, followed by various chemical transformations to achieve the final product.

Molecular Structure Analysis

Docetaxel has a complex molecular structure characterized by its taxane backbone. Its chemical formula is C43H53N1O14C_{43}H_{53}N_{1}O_{14}, and it has a molecular weight of approximately 807.9 g/mol. The structure features multiple hydroxyl groups and a unique side chain that contributes to its biological activity.

Structural Data

  • Chemical Formula: C43H53N1O14C_{43}H_{53}N_{1}O_{14}
  • Molecular Weight: 807.9 g/mol
  • IUPAC Name: (2S,3S)-N-benzoyl-3-[(2R,3S)-3-benzoyloxy-2-hydroxy-4-phenylbutanoyl]-(2S,3S)-2-(benzyloxy)-3-hydroxy-4-phenylbutanamide
Chemical Reactions Analysis

Docetaxel undergoes various chemical reactions during its synthesis and in biological systems:

  1. Esterification: The formation of ester bonds between hydroxyl groups and carboxylic acids during synthesis.
  2. Hydrogenation: Reduction reactions that involve adding hydrogen to unsaturated bonds in the molecule.
  3. Deprotection Reactions: Removal of protective groups to reveal functional sites necessary for biological activity.

These reactions are critical for transforming starting materials into the active pharmaceutical ingredient while ensuring stability and efficacy.

Mechanism of Action

Docetaxel exerts its antitumor effects primarily through the following mechanisms:

  1. Microtubule Stabilization: It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.
  2. Inhibition of Mitosis: By stabilizing microtubules, docetaxel disrupts normal mitotic spindle formation, leading to cell cycle arrest in metaphase.
  3. Induction of Apoptosis: The disruption of normal cell division triggers apoptotic pathways, leading to programmed cell death.

This mechanism highlights docetaxel's role as a potent chemotherapeutic agent against rapidly dividing cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol; poorly soluble in water.
  • Melting Point: Approximately 130–140 °C.

Chemical Properties

  • Stability: Stable under recommended storage conditions; sensitive to light and moisture.
  • pH Range for Stability: Optimal stability at pH 4–7.

These properties are essential for formulating docetaxel into effective drug delivery systems.

Applications

Docetaxel is widely used in clinical oncology for:

  1. Cancer Treatment: Effective against breast cancer, non-small cell lung cancer, prostate cancer, and gastric cancer.
  2. Combination Therapy: Often used in combination with other chemotherapeutic agents to enhance efficacy.
  3. Research Applications: Investigated for its potential use in drug delivery systems using nanoparticles or polymeric formulations to improve bioavailability and reduce side effects .

The ongoing research into docetaxel's applications continues to expand its therapeutic potential beyond traditional chemotherapy settings.

Introduction to Docetaxel

Historical Development and Patent Landscape

Docetaxel emerged from systematic efforts to improve upon the natural compound paclitaxel. French scientist Pierre Potier and his team at the Institute of Natural Substance Chemistry pioneered its semi-synthetic development in the early 1980s, utilizing 10-deacetylbaccatin III (10-DAB) extracted from the needles of the European yew (Taxus baccata) as the precursor [2] [10]. This approach addressed critical supply limitations associated with paclitaxel, which was derived from the slow-growing Pacific yew (Taxus brevifolia). Docetaxel was patented in 1986 and received FDA approval in 1996 under the brand name Taxotere® for metastatic breast cancer [4] [9]. The compound’s patent expiration circa 2010 catalyzed global generic production, significantly expanding patient access. Key patents covered its semi-synthetic process (US4814470), pharmaceutical compositions (EP253738), and therapeutic uses in solid tumors [1] [9].

Table 1: Key Milestones in Docetaxel Development

YearEventSignificance
1986Initial patent filingProtection of semi-synthetic process and compound
1996FDA approval for metastatic breast cancerFirst oncology indication
2004Approval for metastatic prostate cancerSurvival benefit in castration-resistant disease
2010Patent expirationGeneric versions enter global markets

Structural Evolution from Paclitaxel

Docetaxel (C~43~H~53~NO~14~) shares the core taxane ring structure with paclitaxel but features critical modifications that enhance its pharmacological profile [5] [10]:

  • C-10 position: A hydroxyl group replaces the acetate moiety present in paclitaxel. This modification reduces molecular rigidity and enhances solubility.
  • C-13 side chain: Incorporation of a tert-butyl carbamate ester instead of a benzamide group (Figure 1). This alteration improves tubulin binding affinity and metabolic stability [5] [9].

These structural refinements confer a 1.9-fold higher binding affinity for β-tubulin compared to paclitaxel, as demonstrated in competitive binding assays [5]. Docetaxel binds to the β-subunit of tubulin heterodimers in a 1:1 stoichiometric ratio, promoting microtubule assembly and stabilization more potently than its predecessor [5] [9]. Unlike paclitaxel, docetaxel does not induce tubulin helix formation but enhances microtubule bundling through distinct longitudinal interactions along protofilaments [5].

Table 2: Structural and Functional Comparison of Taxanes

FeaturePaclitaxelDocetaxelImpact on Function
SourceTaxus brevifolia barkSemi-synthetic (T. baccata)Sustainable production
C-10 SubstituentAcetateHydroxylEnhanced water solubility
C-13 Side ChainBenzamido grouptert-Butyl carbamateIncreased tubulin binding affinity
β-Tubulin Binding (Kd)~0.2 µM~0.1 µMGreater microtubule stabilization

Global Therapeutic Significance in Oncology

Docetaxel holds a pivotal position in global cancer therapy, included in the WHO Model List of Essential Medicines [4]. Its therapeutic scope spans multiple malignancies:

  • Breast Cancer: As monotherapy or combination regimen (e.g., with cyclophosphamide and doxorubicin) for metastatic and node-positive disease, demonstrating significant survival benefits in adjuvant settings [3] [9].
  • Non-Small Cell Lung Cancer (NSCLC): First-line therapy with cisplatin for unresectable disease, and second-line monotherapy after platinum failure. Phase III trials (TAX 326) established a 31.6% response rate and 11.3-month median survival in combination therapy [8].
  • Prostate Cancer: Combined with prednisone for metastatic castration-resistant prostate cancer (mCRPC). The landmark TAX 327 trial showed a 2.9-month survival advantage over mitoxantrone/prednisone (18.9 vs. 16.5 months) [1] [3].
  • Gastric Adenocarcinoma/SCCHN: Triple-therapy combinations (with cisplatin/fluorouracil) for advanced gastric and head/neck cancers, with FDA approvals based on improved response rates [3] [6].

Mechanistically, docetaxel exerts dual anticancer effects: microtubule hyperstabilization causing mitotic arrest, and suppression of the anti-apoptotic protein Bcl-2, leading to caspase activation [1] [9]. Its broad efficacy across epithelial malignancies underscores its status as an indispensable chemotherapeutic agent, with ongoing research exploring novel formulations and predictive biomarkers to enhance tumor targeting.

Table 3: FDA-Approved Therapeutic Indications for Docetaxel

Cancer TypeApproval YearRegimenBasis of Approval
Metastatic Breast Cancer1996MonotherapyORR 30-48% in refractory disease
Locally Advanced NSCLC1999Docetaxel + CisplatinSuperior survival vs. vinorelbine/cisplatin
Metastatic Castration-Resistant Prostate Cancer2004Docetaxel + Prednisone2.9-month survival advantage (TAX 327)
Advanced Gastric Adenocarcinoma2006Docetaxel + Cisplatin + FluorouracilImproved time-to-progression vs. cisplatin/5-FU
Squamous Cell Carcinoma of Head and Neck2006Docetaxel + Cisplatin + FluorouracilInduction therapy for unresectable disease

Properties

Product Name

docetaxel

IUPAC Name

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)

InChI Key

ZDZOTLJHXYCWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.